5-Chloro-3-fluoropyridine-2-sulfonyl chloride
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Overview
Description
5-Chloro-3-fluoropyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a chlorine atom at the 5th position, a fluorine atom at the 3rd position, and a sulfonyl chloride group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-fluoropyridine-2-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group into a pre-fluorinated and chlorinated pyridine ring. One common method involves the reaction of 5-chloro-3-fluoropyridine with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial to achieving consistent product quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-fluoropyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups (chlorine and fluorine) on the pyridine ring makes it susceptible to electrophilic aromatic substitution reactions.
Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in reactions with this compound.
Catalysts: Lewis acids such as aluminum chloride can be used to facilitate electrophilic aromatic substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) is a common reducing agent for the sulfonyl chloride group.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonyl Hydrides: Formed by the reduction of the sulfonyl chloride group.
Scientific Research Applications
5-Chloro-3-fluoropyridine-2-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes and developing new therapeutic agents.
Medicine: Investigated for its potential use in the synthesis of drugs with anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Chloro-3-fluoropyridine-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, making it highly reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations to introduce sulfonyl groups into target molecules. The presence of chlorine and fluorine atoms on the pyridine ring further modulates the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-3-fluoropyridine: Similar structure but with a bromine atom instead of a sulfonyl chloride group.
2-Chloro-3-fluoropyridine: Lacks the sulfonyl chloride group, making it less reactive towards nucleophiles.
3,5-Dichloropyridine: Contains two chlorine atoms but lacks the fluorine and sulfonyl chloride groups.
Uniqueness
5-Chloro-3-fluoropyridine-2-sulfonyl chloride is unique due to the presence of both electron-withdrawing groups (chlorine and fluorine) and a highly reactive sulfonyl chloride group. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
5-chloro-3-fluoropyridine-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2FNO2S/c6-3-1-4(8)5(9-2-3)12(7,10)11/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTYCRCZGDSGHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)S(=O)(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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